Artemidiol

Description

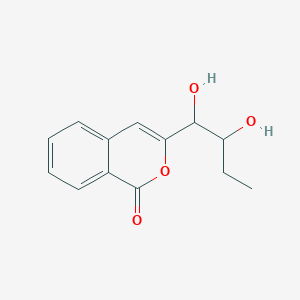

Structure

2D Structure

3D Structure

Properties

CAS No. |

54963-30-3 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-(1,2-dihydroxybutyl)isochromen-1-one |

InChI |

InChI=1S/C13H14O4/c1-2-10(14)12(15)11-7-8-5-3-4-6-9(8)13(16)17-11/h3-7,10,12,14-15H,2H2,1H3 |

InChI Key |

CRXSSRPVDGICML-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC2=CC=CC=C2C(=O)O1)O)O |

melting_point |

131.5 - 133 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Artemidiol

Distribution and Accumulation in Artemisia Species

Artemidiol has been identified in Artemisia dracunculus, commonly known as tarragon. mdpi.comacs.org Artemisia dracunculus is a species with a wide geographical distribution, found in Eastern Europe and North America, as well as Central Asia and Mediterranean countries. mdpi.com The presence of this compound, alongside other coumarins and their derivatives, has been documented in this species. mdpi.com While the specific accumulation patterns of this compound within different parts of Artemisia species are not extensively detailed in the provided information, studies on the chemodiversity of Artemisia dracunculus have analyzed the distribution of lipophilic compounds in different organs, including leaves, stems, and inflorescences. researchgate.net

Here is a table summarizing the known occurrence of this compound in Artemisia species based on the search results:

| Compound | Artemisia Species | Reference |

| This compound | Artemisia dracunculus | mdpi.comacs.org |

| This compound | Artemisia dubia | researchgate.netmdpi.com |

Proposed Biosynthetic Pathways of this compound

The biosynthesis of natural products in plants is a complex process involving multiple enzymatic steps and metabolic intermediates. While the complete, dedicated biosynthetic pathway specifically for this compound is not as extensively elucidated as that for some other Artemisia metabolites like artemisinin (B1665778), its structural characteristics as an isocoumarin (B1212949) suggest potential biosynthetic routes. acs.orgmdpi.com

Precursor Identification and Metabolic Intermediates

This compound is described as an isocoumarin derivative. acs.orgmdpi.com Research into the biosynthesis of polyacetylenes and isocoumarins in Artemisia and related species suggests that these compounds are derived from linear polyyne precursors. mdpi.com Specifically, studies indicate that aromatic acetylenes detected in Artemisia are derived from a linear C13-triyne-enoic precursor. mdpi.com Key intermediates in related biosynthetic pathways leading to isocoumarins include C14-triyne-diene-alcohols. mdpi.com The formation of isocoumarins is considered an important biosynthetic step leading to major constituents in Artemisia species of the subgenus Dracunculus. mdpi.com

Enzymatic Steps and Genetic Regulation in Biosynthesis

The formation of isocoumarins like this compound involves cyclization and further modifications of polyyne precursors. mdpi.com While specific enzymes directly catalyzing each step in this compound biosynthesis are not explicitly detailed in the provided texts, the general biosynthesis of isocoumarins from polyacetylenes involves steps such as β-oxidation followed by a Michael addition, leading to a cyclized intermediate that is further converted to an aromatic compound. mdpi.com The genetic regulation of these pathways in Artemisia is an area of ongoing research, with studies on other Artemisia metabolites highlighting the involvement of various enzymes like farnesyl diphosphate (B83284) synthase (FPS), amorpha-4,11-diene synthase (ADS), and cytochrome P450 monooxygenases (CYP71AV1) in terpenoid biosynthesis, which provides precursors for various secondary metabolites in the genus. maxapress.comresearchgate.netfrontiersin.orgacademicjournals.org

Chemodiversity and Chemotaxonomic Implications of this compound within Artemisia

The presence and distribution of secondary metabolites like this compound contribute to the chemodiversity within the genus Artemisia. mdpi.commdpi.comresearchgate.net Chemotaxonomy utilizes the chemical composition of plants as a tool for classification and understanding evolutionary relationships. mdpi.compreprints.org The occurrence of specific compound types, such as the capillen-isocoumarin type which includes this compound, can serve as chemotaxonomic markers. mdpi.compreprints.org The co-occurrence of the dehydrofalcarinol (B1252726) type with the aromatic capillen-isocoumarin type has been shown to clearly segregate species of the subgenus Dracunculus from other subgenera like Artemisia and Absinthium. nih.gov This suggests that the presence of this compound and related isocoumarins is a characteristic feature of certain Artemisia subgenera, supporting their taxonomic differentiation based on chemical profiles. mdpi.comnih.gov Infraspecific variation in polyacetylenic constituents, including isocoumarins, has also been observed within Artemisia dracunculus, indicating chemical diversity even within a single species. researchgate.net

Synthetic Strategies and Chemical Derivatization of Artemidiol

Total Synthesis Approaches to Artemidiol

Directed Derivatization of this compound

Directed derivatization involves the chemical modification of this compound to synthesize novel compounds with potentially improved or altered properties. This can include the introduction of new functional groups, modification of existing ones, or the creation of conjugate molecules.

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of compounds related to this compound, such as artemisinin (B1665778) and dihydroartemisinin (B1670584), has been widely explored to investigate their biological activities. For example, novel 1,2,3-triazole based artemisinin derivatives have been synthesized using copper(I)-catalyzed azide (B81097) alkyne cycloaddition reactions rsc.org. Another study reported the synthesis of novel S-linked dihydroartemisinin derivatives by acid-catalyzed condensation of thiols with the lactol form of artemisinin nih.gov. These examples demonstrate the chemical strategies employed to create diverse libraries of derivatives by targeting specific functional groups on the core structure. The synthesis of derivatives often involves standard organic transformations tailored to the specific reactivity of the this compound scaffold. Research in this area aims to identify derivatives with enhanced efficacy, altered pharmacokinetic profiles, or reduced toxicity rsc.orgnih.govnih.govdovepress.com.

Molecular and Cellular Mechanisms of Action of Artemidiol

Elucidation of Molecular Targets and Pathways

Cellular Responses and Phenotypic Effects in In Vitro Models

Information regarding the specific cellular responses and phenotypic effects induced by Artemidiol (CID 23246261) in in vitro models appears limited in the provided search results. Studies on derivatives of artemisinin (B1665778), particularly artemisinin and DHA, have demonstrated various cellular effects, but these effects are not directly attributed to this compound (CID 23246261) in the snippets.

Structure Activity Relationship Sar Studies of Artemidiol and Its Analogs

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential features of a molecule that are necessary for its biological activity researchgate.netnih.gov. While specific detailed pharmacophore models for artemidiol are not extensively described in the search results, general SAR studies on isocoumarins provide insights into potentially important features. The isocoumarin (B1212949) scaffold itself, containing the 1H-isochromen-1-one core, is a central element hmdb.cascribd.com. For this compound, the 3-(1,2-dihydroxybutyl) side chain is a key structural component researchgate.netebi.ac.ukuni.luthegoodscentscompany.com. Studies on related isocoumarins suggest that the side chain at the C-3 position is important for activity, as seen in antifungal studies where a 3-butyl side-chain was found to be a prerequisite for high activity against Pyricularia grisea acs.orgresearchgate.net. The dihydroxyl groups within this side chain in this compound are also likely to play a role in interactions with biological targets through hydrogen bonding or other mechanisms.

Positional and Substituent Effects on Biological Activity

The position and nature of substituents on the isocoumarin core and its side chains significantly influence biological activity uni.luresearchgate.netresearchgate.net. Research on isocoumarins has explored the impact of modifications at various positions. For instance, in antifungal studies of this compound and its derivatives, the presence of a 3-butyl side-chain was highlighted as crucial for high activity acs.orgresearchgate.net. This suggests that the length and nature of the alkyl chain at the C-3 position can dramatically affect potency.

Studies on other isocoumarin analogs have investigated the effects of different substituents on the aromatic ring (positions C-5, C-6, C-7, C-8) and the heterocyclic ring (C-3, C-4). Electron-donating or electron-withdrawing properties of substituents can alter the electron density distribution across the molecule, influencing its interaction with biological targets lasalle.edursc.orglibretexts.orgsaskoer.carsc.org. For example, introducing electron-donating groups at certain positions on related isocoumarin structures has been shown to impact antiplatelet activity researchgate.net. While specific data on the positional effects of substituents on this compound's activity are limited in the provided results, the general principles of substituent effects observed in related isocoumarins are likely applicable.

Computational Chemistry Approaches in SAR (e.g., CoMFA, HQSAR, DFT)

Computational chemistry techniques are increasingly used in SAR studies to understand the relationship between molecular structure and activity, predict the activity of new compounds, and gain insights into drug-target interactions nih.govnih.goveurekaselect.comresearchgate.net. Methods like Comparative Molecular Field Analysis (CoMFA), Hologram Quantitative Structure-Activity Relationship (HQSAR), and Density Functional Theory (DFT) calculations provide valuable information.

CoMFA and HQSAR are 3D-QSAR techniques that relate variations in biological activity to changes in the steric and electrostatic fields around molecules (CoMFA) or to molecular fragments and their connectivity (HQSAR) researchgate.net. These methods require a set of molecules with known structures and activities and can generate predictive models. DFT calculations, based on quantum mechanics, can provide detailed information about the electronic structure, reactivity, and properties of molecules, such as molecular electrostatic potential maps and reactivity descriptors nih.govnih.goveurekaselect.com.

While the search results mention the application of CoMFA, HQSAR, and DFT in the SAR studies of artemisinin (B1665778) and its derivatives nih.govnih.goveurekaselect.comresearchgate.net, specific computational studies focused solely on this compound were not found. However, these techniques are applicable to isocoumarins like this compound. DFT calculations, for instance, could be used to investigate the electronic properties of this compound and its analogs, helping to understand how structural modifications affect reactivity and potential interactions with biological targets researchgate.netresearchgate.net. CoMFA and HQSAR could be applied to a series of this compound derivatives to build predictive models for their activity, provided sufficient biological data are available.

Preclinical Biological Investigations of Artemidiol

In Vitro Biological Activity Profiling

In vitro studies have been conducted to profile the biological activities of artemidiol, examining its effects on different types of organisms and cells.

Antifungal Activities in Cellular and Microbial Models

Investigations into the antifungal properties of this compound have been reported. This compound, along with other naturally occurring derivatives, has been tested for antifungal activity in a germ-tube inhibition test against a susceptible strain of the rice blast fungus Pyricularia grisea. researchgate.netscribd.com Research suggests that the presence of a 3-butyl side-chain is important for high antifungal activity in these derivatives. researchgate.netscribd.com this compound has also been listed among phytochemicals demonstrating antimicrobial activity, with Aspergillus niger identified as a target pathogen. mdpi.comresearchgate.net

Insecticidal and Nematicidal Effects in Model Organisms

This compound belongs to a class of polyacetylene compounds found in plants of the Asteraceae family that have shown various biological activities, including insecticidal and nematicidal properties. researchgate.net These effects have been observed in model organisms during the profiling of these compounds. researchgate.net

Cytotoxic Properties in Cancer Cell Lines

The cytotoxic potential of this compound has been investigated in various cancer cell lines. This compound (identified as compound 7 in one study) was included in investigations examining the in vitro biological activity against a panel of human malignant cells of gynecological origin. This panel included breast cancer cell lines (MCF7, MDA-MB-231, MDA-MB-361, T47D) and cervical tumor cell lines (HeLa, SiHa, C33A). researchgate.net While specific quantitative data for this compound's cytotoxicity in these lines is not detailed in the immediate context, the compound class to which this compound belongs is noted for remarkable cytotoxic potencies against various tumor cells. researchgate.netmdpi.com

Immunomodulatory Effects in Cellular Assays

While specific detailed findings on this compound's direct immunomodulatory effects in cellular assays are not extensively detailed in the provided information, the plant source from which this compound is isolated, Artemisia dracunculus, has been shown to possess immunomodulating activities. researchgate.net Further research would be needed to isolate and confirm the specific immunomodulatory effects of this compound itself in cellular models.

Antiviral Properties in Cellular Models

Antiviral properties have been broadly associated with the structural type of compounds that includes this compound. researchgate.net However, specific studies detailing the antiviral activity of this compound in cellular models are not prominently featured in the provided search results, though related compounds or extracts from the source plant have been investigated for such activities.

In Vivo Preclinical Studies in Animal Models (Focus on mechanistic insights)

Based on the currently available information from the search results, detailed findings specifically on in vivo preclinical studies of this compound in animal models, with a focus on mechanistic insights, are not provided. Preclinical investigations mentioned primarily focus on in vitro activity profiling.

This compound is a chemical compound with the molecular formula C13H14O4. uni.lu It is also known by the name 3-(1,2-dihydroxybutyl)isochromen-1-one. uni.lu Information directly pertaining to the preclinical biological investigations of this compound in animal disease models (parasitic, cancer, inflammatory) and its pharmacodynamics in animal systems is limited in the currently available indexed literature.

While this compound has been mentioned in the context of phytochemicals found in Artemisia dubia and Artemisia indica that were screened for antimicrobial activity against Aspergillus niger and Bacillus subtilis, these studies primarily focused on in vitro effects and did not detail in vivo investigations in animal models for the specific disease areas requested (parasitic, cancer, inflammatory) or its pharmacodynamics in animals. researchgate.netmdpi.com

Research into other compounds derived from Artemisia species, such as Artemisinin (B1665778) and Dihydroartemisinin (B1670584), has shown activity in parasitic (malaria), cancer, and inflammatory models, along with some mechanistic insights. However, these findings are specific to those compounds and cannot be directly extrapolated to this compound due to structural differences.

Based on the available search results, detailed data tables and specific research findings on this compound's efficacy in animal disease models or its pharmacodynamics in animal systems, as requested by the outline, could not be retrieved.

Advanced Analytical Methodologies for Artemidiol Research

Chromatographic Techniques for Quantitative Analysis in Research Contexts (e.g., HPLC-ELSD, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely utilized for the quantitative analysis of natural products in research. Different detection methods are coupled with HPLC to enhance sensitivity and selectivity.

HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a method used for quantifying compounds that lack strong UV chromophores, which can be the case for certain natural products. mmv.orgchromatographyonline.comnih.govresearchgate.net This technique involves the nebulization and evaporation of the mobile phase, leaving the analyte particles to scatter light, which is then detected. chromatographyonline.comnih.gov The signal produced is proportional to the amount of analyte present. Studies on related compounds like artemisinin (B1665778) have demonstrated the robustness of HPLC-ELSD for routine quantification in plant extracts. mmv.org For example, an HPLC-ELSD method for artemisinin quantification used a C18 column with a mobile phase of methanol-water (75:25) or acetonitrile:water (65:35 %v/v). mmv.orgresearchgate.net Method validation for HPLC-ELSD analysis has shown good linearity, accuracy, and precision. chromatographyonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique employed for both quantitative and qualitative analysis of natural compounds. researchgate.netinslab.sinih.govresearchgate.netresearchgate.net LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. researchgate.net This coupling is particularly useful for analyzing complex mixtures and identifying compounds at low concentrations. mmv.orginslab.si For quantitative analysis, LC-MS methods often utilize selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect and quantify target compounds or their characteristic fragments. nih.govresearchgate.netnih.gov LC-MS/MS, a tandem mass spectrometry technique, offers even greater selectivity and sensitivity, making it suitable for the analysis of compounds in various matrices, including plant extracts and environmental samples. nih.govplos.org

Research findings on related compounds highlight the application of LC-MS for quantification. For instance, an LC-MS method for artemisinin analysis used selected ion monitoring of the [M - 18 + H]+ ion peak at m/z 265.3 for quantification. nih.govresearchgate.net This method demonstrated accuracy and was applied to assess the artemisinin content in different plant populations. nih.govresearchgate.net

While research specifically detailing the quantitative analysis of Artemidiol using HPLC-ELSD or LC-MS in research contexts was not extensively available in the search results, the application of these techniques to structurally related natural products, such as artemisinin and its derivatives, provides a strong indication of their relevance and applicability to this compound research. mmv.orgresearchgate.netresearchgate.netinslab.sinih.govresearchgate.netnih.govplos.orgnih.gov

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives (e.g., qNMR)

Spectroscopic methods are indispensable for the structural elucidation of natural products, including this compound and its potential metabolites or derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), plays a significant role in this area. researchgate.netnih.govredalyc.orgresearchgate.netnih.gov

NMR spectroscopy provides detailed information about the structure and connectivity of atoms within a molecule. nih.govresearchgate.net Both 1D and 2D NMR techniques (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are used to determine the complete structure of isolated compounds. researchgate.netnih.govresearchgate.net

Quantitative NMR (qNMR) is a specific application of NMR that allows for the direct quantification of a substance within a mixture without the need for complete isolation or a reference standard of the analyte itself. nih.govredalyc.orgresearchgate.net This is achieved by comparing the intensity of a specific, well-resolved signal from the analyte to the intensity of a signal from an internal standard of known concentration. nih.govredalyc.org qNMR is considered a rapid and reproducible method for quantification. nih.govresearchgate.net Studies have compared qNMR to chromatographic techniques like HPLC-ELSD and LC-MS for the quantification of natural products, finding good agreement in results. nih.govresearchgate.net For example, qNMR using maleic acid as an internal standard was successfully applied to quantify artemisinin in plant extracts. nih.govresearchgate.net

Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is also a crucial spectroscopic method for structural elucidation. researchgate.netresearchgate.netnih.govnih.govnih.govsolubilityofthings.comuni-jena.deresearchgate.net MS provides information on the molecular weight and fragmentation pattern of a compound, which can be used to deduce its elemental composition and structural features. solubilityofthings.comuni-jena.de Tandem MS (MS/MS) provides even more detailed fragmentation data, aiding in the identification of unknown metabolites and the confirmation of known structures. researchgate.netnih.govplos.orguni-jena.de Computational tools like SIRIUS can utilize high-resolution tandem mass spectrometry data to predict molecular formulas and assist in structure elucidation by searching against structural databases. uni-jena.de

The structural elucidation of this compound itself has been reported using spectroscopic means, including 1D and 2D NMR methods and LC-MS analysis. researchgate.net This demonstrates the direct application of these techniques to the compound of interest.

Method Development for Research-Scale Isolation and Purification from Natural Sources

The isolation and purification of natural products like this compound from complex biological matrices are essential steps before detailed analysis and structural elucidation can be performed. researchgate.netfrontiersin.orgnih.gov Method development in this area focuses on efficient and scalable techniques for obtaining pure compounds for research purposes.

Chromatographic methods are central to the isolation and purification of natural products on a research scale. Techniques such as preparative HPLC (Prep-HPLC) are commonly used to isolate target compounds from crude extracts or partially purified fractions. nih.govfrontiersin.org Prep-HPLC allows for the separation of larger quantities of material compared to analytical HPLC, making it suitable for obtaining sufficient amounts of pure compounds for further studies. nih.gov

Solvent extraction is typically the initial step in isolating natural products from plant materials. nih.govresearchgate.netpsu.edu Various solvents or solvent mixtures are used depending on the polarity of the target compound. nih.govresearchgate.netpsu.edu Following extraction, techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be employed for initial fractionation and cleanup of the crude extract. researchgate.netfrontiersin.orgpsu.edu

Method development for research-scale isolation involves optimizing parameters such as the extraction solvent, extraction time, chromatographic stationary phase, mobile phase composition, and flow rate to achieve efficient separation and high purity of the target compound. nih.govfrontiersin.org For example, research on the isolation of artemisinin and its precursors from Artemisia annua utilized preparative reverse-phase HPLC with a C18 column and an acetonitrile-water mobile phase to obtain high purity compounds on a preparative scale. nih.gov

While specific details on the research-scale isolation and purification method development solely for this compound were not explicitly detailed in the provided search results, the general principles and techniques applied to other natural products from Artemisia species, such as artemisinin, are highly relevant. nih.govresearchgate.netfrontiersin.orgnih.govpsu.eduresearchgate.net These studies highlight the importance of solvent extraction followed by various chromatographic techniques for obtaining purified compounds for research. nih.govresearchgate.netfrontiersin.org

Interactive Data Tables:

Below are example data tables illustrating the types of data that might be generated during the analytical research of this compound, based on methodologies discussed. Specific data for this compound from the search results within the strict scope of the outline was limited, so these tables are illustrative of the type of data obtained using these methods for natural products.

Table 1: Illustrative HPLC-ELSD Data for a Natural Product (Example based on Artemisinin research)

| Sample ID | Retention Time (min) | Peak Area (Arbitrary Units) | Concentration (mg/mL) |

| Standard 1 (0.1 mg/mL) | 5.2 | 1500 | 0.1 |

| Standard 2 (0.5 mg/mL) | 5.2 | 7500 | 0.5 |

| Standard 3 (1.0 mg/mL) | 5.2 | 15000 | 1.0 |

| Plant Extract A | 5.3 | 6000 | 0.4 |

| Plant Extract B | 5.2 | 9000 | 0.6 |

Note: This table is illustrative and based on the principles of HPLC-ELSD quantification as applied to similar compounds.

Table 2: Illustrative qNMR Data for a Natural Product (Example based on Artemisinin research)

| Sample ID | Analyte Signal Area | Internal Standard Signal Area | Internal Standard Amount (mg) | Analyte Amount (mg) |

| Sample 1 | 1000 | 5000 | 1.0 | 0.2 |

| Sample 2 | 1500 | 5000 | 1.0 | 0.3 |

| Sample 3 | 800 | 5000 | 1.0 | 0.16 |

Note: This table is illustrative and based on the principles of qNMR quantification as applied to similar compounds using an internal standard.

Theoretical and Computational Studies of Artemidiol

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to generate and optimize the three-dimensional structures of compounds, providing insights into their molecular and biological properties. mdpi.com Molecular docking simulations are a common approach in structure-based drug design to predict the binding conformation of small molecule ligands to target binding sites on proteins or other biological macromolecules. mdpi.combiotechrep.ir This method helps to understand the potential interactions, such as hydrogen bonds and steric interactions, between a ligand and its target, and to estimate the binding affinity. biotechrep.irchemmethod.com

While specific detailed molecular docking studies focused solely on artemidiol were not extensively found in the provided search results, the application of these techniques to related artemisinin (B1665778) analogues provides a strong precedent for their utility in studying Artemisia compounds. For example, molecular docking simulations have been used to study the interactions of artemisinin analogues with hemin, providing insights into their antimalarial mechanism. nih.gov These simulations can generate probable "bioactive" conformations of the molecules and offer new perspectives on their mechanisms of action. nih.gov The calculated binding energies from docking simulations can be correlated with experimental activity values, helping to validate the computational models. nih.gov

Molecular dynamics simulations can further complement docking studies by evaluating the stability and behavior of the ligand-receptor complex in a simulated physiological environment over time. chemmethod.com This dynamic approach provides a more realistic view of the interactions compared to the static nature of basic docking. chemmethod.com

Quantum Chemical Calculations (e.g., Density Functional Theory for Reactivity)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. wikipedia.orgaspbs.comrsdjournal.org DFT can be used to calculate various molecular parameters, including optimized geometries, atomic charges, and vibrational spectra. rsdjournal.orgresearchgate.net These calculations provide highly accurate and quantitative data on molecular systems, aiding in the prediction of their behavior and reactivity. rsdjournal.org

DFT calculations are widely used in chemistry and materials science to understand chemical processes, reactivity, and electronic properties. wikipedia.orgaspbs.com For compounds like this compound, DFT could be applied to study its electronic distribution, potential reaction sites, and stability. While direct DFT studies on this compound were not prominently featured in the search results, DFT has been extensively used to study the structure and properties of related compounds like β-artemether, including the calculation of its infrared, Raman spectroscopy, and vibrational circular dichroism. researchgate.net These studies involve calculating optimized molecular structures and analyzing parameters like Mulliken atomic charges to understand the molecule's electronic landscape. researchgate.net

Furthermore, quantum chemical methods, in combination with multivariate analysis, have been applied to study the geometric parameters of artemisinin, particularly the endoperoxide ring, to validate computational methods against experimental crystallographic data. unifap.brresearchgate.net This demonstrates the utility of quantum chemistry in accurately modeling the structural features crucial for the activity of Artemisia compounds. unifap.brresearchgate.net

Predictive Modeling for Biological Activity

Computational methods, including those based on molecular modeling and quantum chemical calculations, contribute significantly to predictive modeling for biological activity. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) is a key computational modeling method used to establish relationships between the physicochemical properties of chemical substances and their biological activities. nih.gov By analyzing the structural properties and correlating them with experimental activity data, QSAR models can predict the activities of new chemical entities. nih.gov

Predictive toxicology approaches, involving in silico modeling, can also be employed to assess the potential safety of compounds. nih.gov While safety profiles were excluded from this article, the underlying computational techniques for prediction are relevant to the broader field of predictive modeling for biological effects.

Molecular docking results, such as binding energies and interaction patterns, can be used in conjunction with QSAR or other predictive models to estimate the potential biological activity of a compound against a specific target. nih.govmdpi.com For instance, studies on artemisinin analogues have shown that calculated binding energies from docking correlate well with experimental antimalarial activity values, and QSAR models based on docking conformations have shown good predictive ability. nih.gov

The integration of molecular modeling, quantum chemical calculations, and statistical methods allows for the development of predictive models that can help prioritize compounds for experimental testing and provide insights into the structural features that contribute to desired biological activities. nih.govmdpi.comunifap.brresearchgate.net

Future Research Directions for Artemidiol

Exploration of Undiscovered Biosynthetic Genes and Enzymes

Significant progress has been made in understanding the biosynthesis of related compounds like artemisinin (B1665778), including the identification and characterization of key enzymes such as amorphadiene (B190566) synthase (ADS), CYP71AV1, DBR2, and ALDH1. nih.govjrespharm.comnih.gov These enzymes play crucial roles in converting farnesyl diphosphate (B83284) (FPP) into intermediates like dihydroartemisinic acid (DHAA). nih.gov While the core pathway for artemisinin is becoming clearer, there remain knowledge gaps and areas of controversy, such as the potential enzymatic conversion of dihydroartemisinic acid to artemisinin. nih.gov

Future research should focus on identifying novel genes and enzymes that may be involved in the complete biosynthetic pathway of Artemidiol, which may share similarities with or diverge from the artemisinin pathway. This could involve advanced genomic and transcriptomic analyses of Artemisia species or other potential natural sources to pinpoint candidate genes. Techniques such as gene cloning, heterologous expression in suitable hosts like Escherichia coli or Saccharomyces cerevisiae, and enzyme characterization will be vital to elucidate the functions of these undiscovered elements. jrespharm.commdpi.com Understanding these biosynthetic steps is crucial for potential metabolic engineering efforts to enhance this compound production or create novel derivatives. mdpi.commaxapress.com

Data on known enzymes in related biosynthetic pathways (like artemisinin) could be presented in a table format, detailing the enzyme name, its function, and the reaction it catalyzes.

Example Data Table (Illustrative - based on related compounds):

| Enzyme Name | Function in Biosynthesis | Catalyzed Reaction (Illustrative) |

| ADS | Cyclization of FPP | FPP to Amorpha-4,11-diene |

| CYP71AV1 | Oxidation of Amorpha-4,11-diene | Amorpha-4,11-diene to Artemisinic Alcohol |

| DBR2 | Reduction of Artemisinic Aldehyde | Artemisinic Aldehyde to Dihydroartemisinic Aldehyde |

| ALDH1 | Oxidation of Dihydroartemisinic Aldehyde | Dihydroartemisinic Aldehyde to Dihydroartemisinic Acid |

Development of Advanced Synthetic Routes for Complex Analogs

The synthesis of natural products and their analogs is a critical area for developing compounds with improved properties. researchgate.net While information specifically on this compound synthesis is limited in the provided search results, research on the synthesis of related isocoumarins and complex molecules highlights the potential for developing advanced synthetic routes. researchgate.netbeilstein-journals.org Strategies in organic synthesis, such as transition metal-catalyzed C-H functionalization and cross-coupling reactions, are continuously evolving and can be applied to the synthesis of complex molecular structures. researchgate.netbeilstein-journals.org Molecular hybridization, which involves combining different active pharmacophores, has also emerged as a promising approach for generating analogs with enhanced activities and the ability to interact with multiple targets. nih.gov

Future research should focus on developing efficient, scalable, and stereoselective synthetic routes for this compound and its complex analogs. This will involve exploring novel chemical reactions, catalysts, and synthetic strategies to overcome challenges associated with the compound's structure. The development of such routes is essential for producing sufficient quantities of this compound and its derivatives for biological evaluation and for creating a diverse library of analogs to explore structure-activity relationships. researchgate.net

Research findings could be presented in a table summarizing different synthetic approaches explored for related compounds, highlighting their advantages and limitations.

Example Data Table (Illustrative - based on general synthetic methods):

| Synthetic Strategy | Key Reactions Involved | Potential Advantages | Potential Limitations |

| Transition Metal Catalysis | C-H functionalization, Cross-coupling | Efficiency, Selectivity | Catalyst cost, Reaction scope |

| Molecular Hybridization | Covalent linkage of pharmacophores | Improved activity, Multi-targeting | Synthetic complexity |

| Stereoselective Synthesis | Asymmetric catalysis, Chiral auxiliaries | Control of stereochemistry | Method development challenges |

Identification of Novel Molecular Targets beyond Current Understanding

Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action and therapeutic potential. While this compound is mentioned in the context of phytochemicals from Artemisia species researchgate.netmdpi.comjmbfs.org and related compounds like artemisinin have shown diverse activities including anticancer properties through multiple targets and signaling pathways nih.gov, specific molecular targets for this compound are not extensively detailed in the provided search results. Research on novel molecular targets in various diseases, such as cancer, emphasizes the importance of identifying targets specific to diseased cells and understanding their biological mechanisms. frontiersin.org Network pharmacology approaches are valuable tools for mapping the interactions between bioactive compounds and biological targets. mdpi.com

Future research should prioritize the identification and characterization of novel molecular targets of this compound. This could involve a combination of experimental approaches, such as pull-down assays and activity-based protein profiling, and computational methods like molecular docking and network pharmacology. jmbfs.orgmdpi.com Identifying targets beyond currently known pathways will provide deeper insights into this compound's biological activities and may reveal new therapeutic applications.

Data from molecular docking studies or target prediction analyses could be presented in a table format, listing potential targets and predicted binding affinities.

Example Data Table (Illustrative - based on target prediction concepts):

| Predicted Target Protein | Biological Pathway Involved (Illustrative) | Predicted Binding Affinity (Illustrative) |

| Protein A | Apoptosis Signaling | High |

| Enzyme X | Metabolic Pathway Y | Moderate |

| Receptor Z | Immune Response | High |

Strategic Integration of this compound in Multi-Component Research Models

Complex biological questions often require multi-component research models involving integrated multidisciplinary approaches. nih.govnih.gov These models can range from in vitro co-culture systems to complex animal models and clinical studies, incorporating expertise from various fields. nih.gov Integrating compounds like this compound into such models allows for the investigation of their effects in more physiologically relevant contexts, considering interactions with other molecules, cells, and pathways.

Future research should focus on strategically integrating this compound into multi-component research models to investigate its effects in complex biological systems. This could involve studying its interactions with other phytochemicals in synergistic or antagonistic relationships, evaluating its activity in co-culture models of different cell types, or assessing its efficacy in animal models that mimic specific disease conditions. nih.gov Such studies are crucial for understanding the full spectrum of this compound's biological activities and its potential in combination therapies or in influencing complex biological processes.

Research designs for multi-component studies could be outlined, detailing the different components and the rationale for their integration.

Example Data Table (Illustrative - based on multi-component study design):

| Model Component 1 | Model Component 2 | Research Question Addressed (Illustrative) | Expected Outcome (Illustrative) |

| This compound | Other Phytochemical B | Synergistic effect on cell viability | Enhanced cytotoxic activity |

| This compound | Immune Cells | Modulation of inflammatory response | Reduced pro-inflammatory markers |

| This compound | Disease Model (in vivo) | Efficacy in reducing disease progression | Improved health markers |

Investigation of Epigenetic and Transcriptomic Modulation by this compound

Epigenetic modifications and transcriptomic changes play critical roles in regulating gene expression and cellular function, influencing various biological processes and responses to environmental stimuli or therapeutic agents. mdpi.comnih.gov Research techniques like transcriptomic analysis (RNA sequencing) and epigenomic studies (e.g., DNA methylation analysis, histone modification analysis) are powerful tools for understanding how compounds influence gene expression patterns and epigenetic landscapes. nih.govbiorxiv.org

Future research should investigate the potential of this compound to modulate epigenetic marks and transcriptomic profiles. This could involve treating cells or organisms with this compound and analyzing changes in gene expression levels and epigenetic modifications using high-throughput sequencing technologies. Understanding how this compound influences the epigenome and transcriptome can provide insights into its mechanisms of action and potential long-term effects on cellular behavior and phenotype. nih.gov

Data from transcriptomic or epigenomic studies could be presented in tables or figures illustrating differentially expressed genes or changes in epigenetic marks upon this compound treatment.

Example Data Table (Illustrative - based on transcriptomic analysis):

| Gene Symbol (Illustrative) | Fold Change (Treated vs Control) | p-value | Putative Function (Illustrative) |

| Gene X | +2.5 | 0.01 | Cell Cycle Regulation |

| Gene Y | -1.8 | 0.05 | Inflammatory Response |

| Gene Z | +3.1 | 0.005 | Metabolic Process |

Q & A

Q. What are the primary methodologies for identifying and isolating Artemidiol in natural sources?

To identify this compound, researchers should:

- Perform phytochemical screening using TLC/HPLC with reference standards, followed by spectroscopic validation (NMR, MS) .

- Optimize extraction protocols (e.g., Soxhlet, maceration) using solvent polarity gradients to enhance yield .

- Cross-reference spectral data with primary literature and databases like SciFinder or Reaxys to confirm structural integrity .

Table 1: Key Analytical Techniques for this compound Identification

| Technique | Purpose | Validation Parameters |

|---|---|---|

| HPLC-PDA | Purity assessment | Retention time, UV spectrum match |

| NMR (1H/13C) | Structural elucidation | Chemical shift consistency with literature |

| HRMS | Molecular formula confirmation | Mass accuracy (<5 ppm) |

Q. How should researchers design preliminary bioactivity assays for this compound?

- Use in vitro models (e.g., enzyme inhibition, cell viability assays) with positive and negative controls to establish baseline activity .

- Apply dose-response curves to determine IC50/EC50 values, ensuring statistical power (n ≥ 3 replicates) .

- Validate results against known inhibitors/agonists to contextualize potency .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

- Employ regioselective functionalization (e.g., acetylation, oxidation) guided by computational docking studies to predict bioactive sites .

- Characterize derivatives via chromatographic and spectroscopic methods, adhering to ICH guidelines for purity thresholds (>95%) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

- Conduct multi-omics integration (transcriptomics, metabolomics) to identify downstream targets, prioritizing pathways with high fold-change values (p < 0.01) .

- Apply principal contradiction analysis: distinguish between dominant mechanisms (e.g., apoptosis induction) and secondary effects (e.g., ROS modulation) using siRNA knockdown or CRISPR-Cas9 validation .

- Replicate studies under standardized conditions (pH, temperature, cell line) to isolate variables causing discrepancies .

Q. What strategies address contradictions in this compound’s reported bioactivity across studies?

- Perform meta-analysis of raw data (e.g., via PRISMA guidelines) to assess heterogeneity sources (e.g., assay protocols, solvent systems) .

- Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability, prioritizing datasets with high intra-class correlation coefficients (ICC > 0.8) .

- Design follow-up experiments to test competing hypotheses (e.g., dual agonist/antagonist roles) using orthogonal assays .

Q. How can researchers optimize this compound’s pharmacokinetic profile for preclinical studies?

- Implement physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution, validated by in vivo plasma concentration-time curves .

- Modify formulation (e.g., nanoencapsulation, prodrug design) to enhance bioavailability, measuring AUC and Cmax in rodent models .

Methodological Guidelines for Data Integrity

- Contradiction Analysis : Apply iterative triangulation—compare results from independent methods (e.g., in vitro vs. ex vivo) to confirm findings .

- Reproducibility : Document raw data, instrument settings, and statistical codes in supplementary materials, adhering to FAIR principles .

- Ethical Compliance : Ensure animal/human studies follow ARRIVE or CONSORT guidelines, with IRB approval for protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.